Product packaging for Docetaxel Hydroxy tert-Butylcarbamate-d6(Cat. No.:)

Docetaxel Hydroxy tert-Butylcarbamate-d6

Cat. No.: B1162423
M. Wt: 829.92
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Docetaxel (B913) Chemical Landscape

Docetaxel is a clinically significant member of the taxane (B156437) family of chemotherapeutic agents, semi-synthetically derived from precursors found in the yew tree. rjptonline.orgdrugbank.com It functions by disrupting the microtubule network within cells, which is crucial for cell division, thereby inhibiting the proliferation of cancer cells. drugbank.comelsevierpure.com

The metabolism of Docetaxel in the body leads to the formation of several metabolites. drugbank.com Docetaxel Hydroxy tert-Butylcarbamate (B1260302) is recognized as the main metabolite of Docetaxel. usbio.netchemicalbook.com The compound in focus, Docetaxel Hydroxy tert-Butylcarbamate-d6, is a synthetic, labeled version of this metabolite where six hydrogen atoms have been replaced with their stable isotope, deuterium (B1214612). usbio.net This isotopic substitution makes the molecule heavier but chemically almost identical to its non-labeled counterpart.

Below is a data table outlining the key chemical properties of this compound.

PropertyValue
Molecular Formula C43H47D6NO15
Molecular Weight 829.92 g/mol
Appearance White to Off-White Solid
Parent Compound Docetaxel Hydroxy tert-Butylcarbamate
Isotopic Label Deuterium (d6)

Data sourced from various chemical suppliers and databases. usbio.netlgcstandards.com

Significance of Stable Isotope Labeled Analogs in Pharmaceutical and Analytical Chemistry

Stable isotope-labeled analogs, particularly deuterated compounds, are indispensable tools in modern analytical chemistry and pharmaceutical research. simsonpharma.compharmaffiliates.com Their value stems from the "kinetic isotope effect," where the heavier mass of deuterium can slow down metabolic reactions, and more importantly for this context, their utility in quantitative analysis. wikipedia.org

In quantitative bioanalysis, especially when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is required to ensure accuracy and correct for variability during sample processing and analysis. scioninstruments.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. nih.govscispace.com

Key advantages of using SIL internal standards like this compound include:

Co-elution with Analyte: The SIL standard has nearly identical physicochemical properties to the non-labeled analyte, meaning it behaves similarly during extraction and chromatographic separation.

Correction for Matrix Effects: Biological samples (like plasma or tissue) are complex matrices that can enhance or suppress the ionization of the target analyte in a mass spectrometer. Since the SIL standard is affected by these "matrix effects" in the same way as the analyte, its signal can be used to accurately correct the analyte's signal. musechem.com

Improved Precision and Accuracy: By accounting for variations in sample preparation, extraction recovery, and instrument response, SIL internal standards significantly improve the precision, accuracy, and reliability of quantitative methods. scioninstruments.commusechem.com

Mass-Based Distinction: Despite their chemical similarity, the labeled and unlabeled compounds are easily distinguished by a mass spectrometer due to their difference in mass-to-charge ratio (m/z), allowing for simultaneous measurement. scioninstruments.com

Overview of Research Trajectories for this compound

The primary research application for this compound is as an internal standard for the quantification of its non-labeled analog, the main metabolite of Docetaxel. This is crucial for several areas of study:

Pharmacokinetic (PK) Studies: Understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. simsonpharma.comhwb.gov.in Highly accurate analytical methods are needed to measure the concentration of Docetaxel and its metabolites in biological fluids over time. nih.govnih.gov Using the deuterated metabolite as an internal standard allows researchers to build precise concentration-time profiles, which are essential for characterizing the drug's PK properties.

Drug Metabolism Studies: Research into how Docetaxel is metabolized by the liver is critical. drugbank.com By accurately quantifying the formation of the Docetaxel Hydroxy tert-Butylcarbamate metabolite, researchers can investigate the specific enzymes involved (e.g., cytochrome P450 isoenzymes) and assess how other drugs might interact with and affect Docetaxel's metabolism.

Therapeutic Drug Monitoring (TDM): Although less common in oncology than in other fields, TDM involves measuring drug concentrations in patients to optimize dosing. The development of robust analytical methods, which would rely on high-quality internal standards like this compound, is a prerequisite for any such clinical application.

The research trajectory for this specific compound is therefore intrinsically linked to the ongoing preclinical and clinical research of Docetaxel. It serves as a vital analytical tool enabling the generation of high-quality, reliable data in studies that seek to further understand the pharmacology of Docetaxel and its metabolites.

Properties

Molecular Formula

C₄₃H₄₇D₆NO₁₅

Molecular Weight

829.92

Synonyms

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy-d6)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-

Origin of Product

United States

Nomenclature, Structural Elucidation, and Isotopic Specificity

Systematic Chemical Nomenclature and Synonyms

Docetaxel (B913) Hydroxy tert-Butylcarbamate-d6 is a deuterated analogue of a metabolite of the chemotherapy drug Docetaxel. Its systematic IUPAC name is derived from the complex polycyclic structure of the taxane (B156437) family. The IUPAC name for the unlabeled parent compound, Docetaxel Hydroxy-tert-butyl-carbamate, is [4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate. nih.govnih.gov

The "-d6" suffix in "Docetaxel Hydroxy tert-Butylcarbamate-d6" indicates the presence of six deuterium (B1214612) atoms.

A variety of synonyms are used to identify this compound, reflecting its relationship to Docetaxel and its specific chemical modifications. These include:

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy-d6)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca rsc.orgwikipedia.orgbenz[1,2-b]oxet-9-yl ester lgcstandards.com

A labeled analogue of Docetaxel Hydroxy tert-Butylcarbamate (B1260302) lgcstandards.com

A metabolite of Docetaxel-d6 lgcstandards.com

The CAS number for the unlabeled form, Docetaxel Hydroxy tert-Butylcarbamate, is 154044-57-2. nih.govwikipedia.orglgcstandards.com

Elucidation of Molecular Structure and Stereochemical Assignments

The molecular formula of this compound is C₄₃H₄₇D₆NO₁₅, and its molecular weight is approximately 829.92 g/mol . rsc.orglgcstandards.com The complex three-dimensional arrangement of atoms is crucial to its chemical properties. The core of the molecule is a baccatin (B15129273) III derivative, a tetracyclic diterpenoid. This core is esterified at the C13 position with a substituted phenylisoserine (B1258129) side chain.

The stereochemistry of the molecule is complex, with multiple chiral centers. The specific stereochemical assignments for the parent compound are denoted in its systematic name, for example, (αR,βS) for the side chain and (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) for the core ring system. nih.gov These assignments define the precise spatial orientation of the various functional groups.

The key structural features include:

A tetracyclic taxane core.

An acetate (B1210297) group at C4.

A benzoyloxy group at C2.

Multiple hydroxyl groups.

A C13 side chain containing a phenyl group and a hydroxy-tert-butylcarbamate group.

Precise Localization and Quantification of Deuterium Incorporation

The "-d6" designation in the name of the compound specifically refers to the substitution of six hydrogen atoms with deuterium atoms.

The precise location of the deuterium atoms is on the two methyl groups of the tert-butyl moiety within the hydroxy-tert-butylcarbamate side chain. This can be represented by the partial structure: -C(O)O-C(CD₃)₂CH₂OH.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the unlabeled compound, the six protons of the two methyl groups on the tert-butyl moiety would appear as a characteristic singlet peak. In the spectrum of the d6-labeled compound, this singlet would be absent or significantly diminished in intensity, confirming the successful incorporation of deuterium at these positions.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms attached to deuterium (CD₃) would exhibit a characteristic multiplet signal due to coupling with deuterium (which has a nuclear spin of 1), and their chemical shift would be slightly different compared to the corresponding ¹³C signal in the unlabeled compound.

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium and assessing the isotopic purity of the labeled compound.

Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak (or a protonated molecule [M+H]⁺ in electrospray ionization) that is 6 mass units higher than that of the unlabeled compound. The molecular weight of the unlabeled compound is 823.88 g/mol , while the d6-labeled compound has a molecular weight of approximately 829.92 g/mol . rsc.orgresearchgate.net

Isotopic Distribution: High-resolution mass spectrometry can be used to analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M, M+1, M+2, etc., peaks can be used to calculate the percentage of deuterium incorporation and thus the isotopic purity of the sample.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms. Fragmentation of the molecule would result in fragment ions containing the deuterated tert-butyl group, which would also show a mass shift of 6 units compared to the corresponding fragments of the unlabeled compound.

Structural Homologies and Differences with Docetaxel and Unlabeled Congeners

This compound shares the same core taxane structure as Docetaxel but with key differences.

Docetaxel: The parent drug, Docetaxel, has a tert-butoxycarbonyl (Boc) group on the C13 side chain. wikipedia.org Its molecular formula is C₄₃H₅₃NO₁₄. wikipedia.org

Docetaxel Hydroxy tert-Butylcarbamate (unlabeled): This is a metabolite of Docetaxel, where one of the methyl groups on the tert-butyl moiety has been hydroxylated. chemspider.com This hydroxylation adds an oxygen atom and a hydrogen atom, increasing the polarity of the molecule. Its molecular formula is C₄₃H₅₃NO₁₅. nih.gov

This compound: This compound is structurally identical to the unlabeled metabolite, with the exception of the six deuterium atoms on the two non-hydroxylated methyl groups of the tert-butylcarbamate side chain. The fundamental stereochemistry and the core ring structure remain the same as the parent drug and its unlabeled metabolite.

Synthetic Methodologies and Chemical Derivations

Strategies for the Chemical Synthesis of Docetaxel (B913) Hydroxy tert-Butylcarbamate-d6

The general synthetic strategy for docetaxel and its analogs involves the semi-synthesis from 10-deacetylbaccatin III (10-DAB), a natural product extracted in large quantities from the needles of the European yew tree (Taxus baccata). psu.edu The synthesis of Docetaxel Hydroxy tert-Butylcarbamate-d6 follows a convergent approach, where the baccatin (B15129273) core and the deuterated side chain are synthesized separately and then coupled.

The key steps in this strategy are:

Protection of 10-deacetylbaccatin III: The hydroxyl groups at the C7 and C10 positions of the 10-DAB core are protected to prevent side reactions during the coupling step. A variety of protecting groups can be employed, with silyl (B83357) ethers like the triethylsilyl (TES) group being common. nih.gov

Synthesis of the Deuterated Side Chain: A custom synthesis is required to produce the (αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy-d6)carbonyl]amino]benzenepropanoic acid side chain. This involves preparing a phenylisoserine (B1258129) derivative that incorporates both the six deuterium (B1214612) atoms and the hydroxyl group on the N-tert-butoxycarbonyl (Boc) moiety.

Esterification (Coupling): The protected 10-DAB is esterified with the protected, deuterated side chain at the C13 hydroxyl group. This reaction is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). psu.edu

Deprotection: In the final step, the protecting groups on the baccatin core (e.g., at C7 and C10) and any protecting groups on the side chain's α-hydroxyl are selectively removed to yield the final product. google.comgoogle.com This step must be performed under mild conditions to avoid compromising the ester linkage or the deuterated functional group.

This modular approach allows for the specific introduction of the deuterated and hydroxylated side chain onto the complex taxane (B156437) core.

Identification and Utilization of Deuterated Precursors and Key Synthetic Intermediates

The successful synthesis of this compound is critically dependent on the preparation and use of specific deuterated precursors and intermediates.

The core challenge lies in the synthesis of the unique side chain: (αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy-d6)carbonyl]amino]benzenepropanoic acid. The synthesis of the phenylisoserine backbone is well-established, often proceeding through the Staudinger cycloaddition to form a β-lactam intermediate. nih.govresearchgate.net

The deuterated, hydroxylated N-Boc group is the key fragment. A plausible synthetic route for this fragment would begin with a commercially available, hexadeuterated starting material. For example, acetone-d6 (B32918) can be used to construct the deuterated tert-butyl alcohol (tert-butanol-d6). This alcohol can then be converted into a reagent suitable for introducing the Boc group, such as a deuterated di-tert-butyl dicarbonate (B1257347) (Boc-d6 anhydride) or chloroformate.

The hydroxylation of one of the deuterated methyl groups presents a significant synthetic hurdle. This transformation could potentially be achieved through selective oxidation. An alternative and more controlled approach would involve starting with a precursor that already contains a protected hydroxymethyl group, which is then elaborated to form the final side-chain fragment before coupling.

The synthesis of a complex molecule with multiple reactive functional groups, like a taxane derivative, necessitates a sophisticated protecting group strategy. jocpr.comnumberanalytics.com The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. numberanalytics.com

Baccatin Core Protection: The C7 and C10 hydroxyl groups of 10-DAB are often protected with triethylsilyl (TES) or other silyl ethers. These are advantageous because they can be installed and removed under relatively mild conditions, such as using a fluoride (B91410) source like hydrogen fluoride-pyridine complex. nih.gov

Side Chain Protection: During the coupling reaction, the α-hydroxyl group of the phenylisoserine side chain must also be protected, often with a group that can be removed concurrently with or under different conditions than the baccatin core protectors. Groups like tert-butyldimethylsilyl (TBDMS) are commonly used. nih.gov The β-amino group is protected by the target N-(2-hydroxy-tert-butoxycarbonyl-d6) group itself.

The key is to select a protection scheme that is robust enough to withstand the coupling conditions but allows for selective deprotection at the end of the synthesis to reveal the final compound without scrambling or loss of the deuterium labels. numberanalytics.com

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

Compound Name Role in Synthesis
10-Deacetylbaccatin III (10-DAB) The natural product-derived core scaffold of the taxane structure. psu.edu
Acetone-d6 A potential starting material for the synthesis of the deuterated tert-butyl group.
(2R,3S)-Phenylisoserine The amino acid backbone of the side chain. psu.edu
7,10-Di-TES-10-deacetylbaccatin III A key intermediate where reactive hydroxyl groups on the baccatin core are protected. nih.gov
(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid A common protected precursor for the non-deuterated side chain, indicating a potential synthetic intermediate structure. simsonpharma.com

Isolation, Purification, and Characterization of Synthetic Products

Following the final deprotection step, the crude reaction mixture contains the target compound, unreacted starting materials, and byproducts. A multi-step purification process is required to isolate this compound with high purity.

Isolation and Purification: The primary method for purification of taxane derivatives is chromatography. nih.gov Medium Pressure Liquid Chromatography (MPLC) can be used for initial, large-scale separation of major impurities. researchgate.net This is typically followed by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (like C18), to achieve high purity (e.g., >98%). researchgate.netnih.gov The fractions are monitored by UV detection, and those containing the pure product are collected and combined.

Characterization: Once isolated, the structure and identity of the compound must be rigorously confirmed. A combination of spectroscopic techniques is employed for full characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the deuterated compound (C43H47D6NO15), which will differ from its non-deuterated analog. lgcstandards.com Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the structure and location of the deuterated label.

Purity Analysis: Analytical HPLC is used to determine the final purity of the synthesized compound. nih.gov

Table 2: Techniques for Isolation, Purification, and Characterization

Technique Purpose
Medium Pressure Liquid Chromatography (MPLC) Initial purification and separation of bulk impurities from the crude product. researchgate.net
High-Performance Liquid Chromatography (HPLC) Final purification to achieve high purity; also used for analytical purity assessment. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of deuterium incorporation (1H, 13C, 2H NMR). nih.gov
High-Resolution Mass Spectrometry (HRMS) Precise determination of molecular formula and confirmation of isotopic enrichment. nih.govlgcstandards.com

Advanced Analytical Techniques for Comprehensive Characterization and Quantification

High-Resolution Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC))

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are indispensable for the separation, identification, and quantification of Docetaxel (B913) Hydroxy tert-Butylcarbamate-d6 from complex matrices. nih.gov These techniques are particularly crucial for resolving the labeled compound from its non-deuterated analog and any potential impurities.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of docetaxel-related compounds would employ a C18 column. jidps.comnih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). jidps.comscirp.org UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, which is beneficial when dealing with valuable, synthesized materials like deuterated standards. scirp.org

Given the non-volatile nature of Docetaxel Hydroxy tert-Butylcarbamate-d6, Gas Chromatography (GC) is generally not a suitable technique for its direct analysis without derivatization.

The primary application of HPLC and UHPLC in the context of this deuterated compound is to establish its chemical purity. By developing a stability-indicating method, one can separate the main compound from any synthesis-related impurities or degradation products. nih.gov When used as an internal standard for the quantification of docetaxel in biological samples, the chromatographic method must ensure baseline separation of the analyte from any endogenous interferences. nih.gov

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 230 nm
Injection Volume 5 µL

Advanced Spectroscopic Analytical Approaches

Spectroscopic methods are vital for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and the specific sites of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Content Analysis

Crucially, 1H NMR provides direct evidence of deuterium incorporation. The signals corresponding to the protons on the two methyl groups of the tert-butylcarbamate (B1260302) moiety are expected to be absent or significantly reduced in intensity in the 1H NMR spectrum of the d6-labeled compound. Furthermore, 2H (Deuterium) NMR can be employed to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. The integration of the remaining proton signals against a known internal standard can also be used to estimate the extent of deuteration. rsc.org

Table 2: Expected 1H NMR Chemical Shifts for this compound (in CDCl3)

Proton AssignmentExpected Chemical Shift (ppm)
Aromatic Protons7.30 - 8.15
H-2'~5.65
H-3'~5.45
H-7~4.40
H-10~4.20
H-5~4.00
O-CH3 (Acetyl)~2.40
C(CH3)2 (Baccatin)~1.10 - 1.25
C(CH3)2-d6 (tert-Butyl)Signal absent or significantly reduced

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the chromophores present. researchgate.net In this compound, the primary chromophores are the benzoyl and phenyl groups. A UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile, would show characteristic absorption maxima. For docetaxel and its derivatives, strong absorbance is typically observed around 230 nm, which is often the wavelength used for detection in HPLC analysis. nih.gov The molar absorptivity can be determined to aid in quantification.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are critical tools for the analysis of this compound. rsc.orgnih.gov HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For a molecule with the formula C43H47D6NO15, the measured mass should be within a few parts per million (ppm) of the theoretical exact mass.

MS/MS involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, providing further structural confirmation. nih.govnih.gov By comparing the fragmentation pattern of the deuterated compound to its unlabeled counterpart, the location of the deuterium labels can often be confirmed.

A key application of mass spectrometry for this compound is the assessment of isotopic purity. nih.govacs.org By analyzing the ion cluster of the molecular ion, the relative abundance of the d0 to d6 species can be determined. This is crucial for its use as an internal standard, as high isotopic enrichment is required for accurate quantification. almacgroup.comnih.gov

Table 3: Representative HRMS and MS/MS Data for this compound

AnalysisExpected Result
Theoretical Exact Mass [M+H]+ 830.3845
Measured Exact Mass Within 5 ppm of theoretical
Isotopic Purity (d6) >98%
Major MS/MS Fragment 1 Loss of the tert-butoxycarbonyl side chain
Major MS/MS Fragment 2 Loss of the benzoyl group
Major MS/MS Fragment 3 Fragmentation of the baccatin (B15129273) III core

Chemical Stability, Degradation Pathways, and Impurity Genesis

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. It is a crucial component of drug development, as mandated by guidelines from the International Council for Harmonisation (ICH). The primary goal is to generate degradation products and pathways, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

For a complex molecule like Docetaxel (B913) Hydroxy tert-Butylcarbamate-d6, a systematic forced degradation study would be designed to investigate its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. While specific experimental data for this deuterated compound are not extensively published, the study design would be based on the known instabilities of the parent compound, docetaxel. nih.gov

Hydrolytic Stress: Studies would be conducted across a range of pH values (e.g., acidic with HCl, neutral with water, and basic with NaOH) at elevated temperatures. The ester linkages in the docetaxel structure, particularly at C-10 and the C-13 side chain, are known to be susceptible to hydrolysis.

Oxidative Stress: The compound would be exposed to an oxidizing agent, typically hydrogen peroxide (H₂O₂), to assess its susceptibility to oxidation. The allylic positions and other electron-rich moieties in the molecule are potential sites for oxidative attack.

Photolytic Stress: To evaluate photosensitivity, solutions of the compound, as well as the solid-state material, would be exposed to controlled light sources, as specified in ICH guideline Q1B. This includes exposure to a combination of visible and ultraviolet light. Studies on docetaxel have shown it to be relatively stable under photolytic stress. nih.gov

Thermal Stress: The solid compound would be exposed to high temperatures (e.g., 60°C, 80°C) with and without humidity to assess its solid-state stability and identify thermally induced degradation products.

The execution of these studies involves treating the compound under the specified conditions for a defined period. Samples are then collected at various time points and analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the loss of the parent compound and the formation of degradation products.

Table 1: Illustrative Design of Forced Degradation Studies for Docetaxel Hydroxy tert-Butylcarbamate-d6

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Site
Acidic Hydrolysis 0.1 M HCl60°C24, 48, 72 hoursEster side chain, C-10 acetyl group
Basic Hydrolysis 0.1 M NaOHRoom Temp, 40°C1, 4, 8, 24 hoursEster side chain, C-10 acetyl group, Epimerization at C-7
Neutral Hydrolysis Purified Water80°C72 hoursEster side chain
Oxidation 3% H₂O₂Room Temp24 hoursBaccatin (B15129273) III core, Side chain
Photolysis (Solution) ICH Q1B Option 2Room TempAs per guidelineBaccatin III core
Photolysis (Solid) ICH Q1B Option 2Room TempAs per guidelineBaccatin III core
Thermal (Solid) Dry Heat80°C7 daysGeneral decomposition

Identification and Comprehensive Characterization of Chemically Derived Degradation Products

Following forced degradation, the next critical step is the identification and characterization of the resulting impurities. This process is essential for establishing the degradation pathways and ensuring that the analytical methods can adequately separate and quantify these new entities. The primary techniques employed for this purpose are HPLC coupled with mass spectrometry (LC-MS) for initial identification and molecular weight determination, followed by isolation and subsequent structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Based on studies of docetaxel, several key degradation products are anticipated for its deuterated hydroxy tert-butylcarbamate (B1260302) analog. nih.gov The degradation profile is expected to be dominated by hydrolysis and epimerization reactions.

Key Potential Degradation Products:

7-epi-Docetaxel (B601182) Hydroxy tert-Butylcarbamate-d6: Epimerization at the C-7 position is a well-known degradation pathway for taxanes, especially under basic or thermal stress conditions. This results in a diastereomer of the parent compound.

10-deacetyl-Docetaxel Hydroxy tert-Butylcarbamate-d6: Hydrolysis of the acetyl group at the C-10 position is a common hydrolytic degradation route.

Hydrolysis Products of the Side Chain: The ester linkage at C-13, which connects the baccatin III core to the N-acyl phenylisoserine (B1258129) side chain, can be cleaved under hydrolytic conditions. This would result in the formation of the deuterated hydroxy tert-butylcarbamate side chain and the baccatin III core.

The comprehensive characterization involves isolating a sufficient quantity of each major degradant, typically using preparative HPLC. The isolated impurity is then subjected to high-resolution mass spectrometry (HRMS) to confirm its elemental composition and one-dimensional (1D) and two-dimensional (2D) NMR (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously determine its chemical structure.

Table 2: Analytical Techniques for Characterization of Potential Degradation Products

Potential Degradation ProductPrimary Detection MethodStructural Elucidation MethodKey Identifying Feature
7-epi-Docetaxel Hydroxy tert-Butylcarbamate-d6HPLC-UV, LC-MSNMR SpectroscopyChange in coupling constants and chemical shift of H-7 proton
10-deacetyl-Docetaxel Hydroxy tert-Butylcarbamate-d6HPLC-UV, LC-MSNMR SpectroscopyAbsence of acetyl signals in ¹H and ¹³C NMR
Baccatin III Derivative (Core)HPLC-UV, LC-MSMS, NMRMolecular weight corresponding to the taxane (B156437) core
Deuterated Side ChainLC-MSMS, NMRMolecular weight corresponding to the deuterated side chain

Elucidation of Chemical Degradation Mechanisms and Kinetic Pathways

Understanding the mechanisms and kinetics of degradation is fundamental to predicting the stability of a drug substance and developing strategies to mitigate degradation. For this compound, the degradation mechanisms are inferred from the well-established chemistry of taxanes.

Mechanism of Epimerization: The epimerization at C-7 is believed to occur via a retro-aldol/aldol-type reaction mechanism. Under basic conditions, the hydroxyl proton at C-7 is abstracted, leading to the formation of an enolate intermediate. Re-protonation can occur from either face, leading to the original (S)-configuration or the (R)-epimer, which is the 7-epi-docetaxel derivative. This process is often reversible.

Mechanism of Hydrolysis: The hydrolysis of the ester groups at C-10 and C-13 proceeds via nucleophilic acyl substitution. Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to yield a carboxylic acid and an alcohol. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Kinetic Pathways: The rate of degradation can be studied by monitoring the disappearance of the parent compound and the appearance of degradants over time under various stress conditions. This data allows for the determination of reaction order and rate constants. For instance, if the degradation follows first-order kinetics, the rate of degradation is directly proportional to the concentration of the drug.

Table 3: Hypothetical Kinetic Data for Degradation of this compound under Basic Hydrolysis (0.1 M NaOH at 40°C)

Time (hours)Parent Compound Remaining (%)7-epi-Impurity Formed (%)Rate Constant (k) (hr⁻¹)
0100.00.0-
290.58.50.05
481.916.20.05
867.029.50.05
1254.940.10.05

This table illustrates a hypothetical first-order degradation process where the rate constant remains consistent over time.

Examination of Deuterium (B1214612) Isotope Effects on Chemical Stability and Reaction Rates

A key aspect of this molecule is the presence of six deuterium atoms on the tert-butyl group of the carbamate (B1207046) side chain. This isotopic substitution can have a measurable impact on the compound's stability, known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov

The KIE is the ratio of the reaction rate for a compound containing hydrogen (kH) to the rate for the same compound with deuterium substitution (kD). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. nih.gov Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will be slower when deuterium is substituted at that position.

In the case of this compound, the deuteration is on the tert-butyl group. While this group is not directly involved in the primary hydrolytic or epimerization degradation pathways of the baccatin core, it could influence stability in several ways:

Metabolic Stability: The primary reason for such deuteration in drug design is to slow down cytochrome P450-mediated oxidation, which often involves C-H bond cleavage. nih.govjuniperpublishers.com This would enhance the metabolic stability of the compound.

Chemical Stability: While the direct impact on hydrolysis or epimerization at distant sites might be minimal (a secondary isotope effect), deuteration can subtly alter the electronic and steric environment of the molecule. The smaller average volume of a C-D bond compared to a C-H bond can lead to minor changes in conformational equilibria or solvation, which could in turn slightly affect reaction rates at other sites. researchgate.netcchmc.org Any degradation pathway that does involve the cleavage of a C-D bond in the tert-butyl group would be significantly slowed. For example, degradation initiated by radical abstraction from the tert-butyl group would exhibit a significant primary KIE.

To quantify this effect on chemical stability, a comparative forced degradation study would be performed on both the deuterated and non-deuterated (Docetaxel Hydroxy tert-Butylcarbamate) compounds under identical conditions.

Table 4: Illustrative Comparison of Degradation Rates Highlighting the Deuterium Isotope Effect

Stress ConditionCompound% Degradation after 24h (Hypothetical)Rate Constant (k) (Hypothetical, hr⁻¹)KIE (kH / kD)
Oxidative Stress (Radical Initiated) Non-deuterated (H6)15.00.00672.5
Deuterated (d6)6.50.0027
Basic Hydrolysis (0.01M NaOH) Non-deuterated (H6)22.00.01041.05
Deuterated (d6)21.00.0099

This hypothetical data illustrates a significant primary KIE for a reaction involving C-H/C-D bond cleavage (oxidation) and a negligible secondary KIE for a reaction where the deuterated site is not directly involved (hydrolysis). The selective replacement of hydrogen with deuterium is a strategic tool that can enhance the stability of a molecule against specific degradation pathways. nih.gov

Applications in Fundamental Mechanistic Chemical Research

Utilization of Deuterium (B1214612) Labeling for Elucidating Organic Reaction Mechanisms

Deuterium labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing clear evidence for proposed mechanisms. In the context of Docetaxel (B913) Hydroxy tert-Butylcarbamate-d6, the six deuterium atoms on the tert-butyl group act as markers. The exchange of hydrogen with its heavier isotope, deuterium, has a wide range of useful applications in the study of reaction mechanisms. wikipedia.org This substitution minimally alters the chemical properties of the molecule but can give rise to a discernible kinetic isotope effect (KIE). wikipedia.org

By monitoring the position and retention of these deuterium labels in the products of a reaction, chemists can deduce the bonds that are broken and formed during the transformation. For instance, if a reaction mechanism proposes the abstraction of a hydrogen atom from the tert-butyl group, the use of the d6 analog would result in the abstraction of a deuterium atom. This can be readily detected using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, confirming or refuting the proposed pathway. Deuterium-labeled compounds are instrumental in providing a way to investigate reaction pathways and mechanisms by allowing researchers to follow the steps of a chemical transformation in detail. beilstein-journals.org

Hypothetical Scenario: Elucidating a Metabolic Pathway

Consider a hypothetical enzymatic degradation of the carbamate (B1207046) side chain. By using Docetaxel Hydroxy tert-Butylcarbamate-d6 and analyzing the metabolic products, researchers could determine if the initial step involves the tert-butyl group.

Proposed Mechanistic Step Expected Observation with d6 Analog Analytical Technique
C-H bond cleavage at the tert-butyl groupFormation of a product where one or more deuterium atoms have been removed.Mass Spectrometry, NMR Spectroscopy
No involvement of the tert-butyl C-H bondsThe d6-tert-butyl group remains intact in the initial products.Mass Spectrometry, NMR Spectroscopy
Rearrangement involving the tert-butyl groupScrambling or specific migration of deuterium atoms within the product molecule.NMR Spectroscopy

Investigation of Primary and Secondary Isotope Effects in Chemical Transformations Involving the Carbamate Moiety

The replacement of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The study of KIEs is a cornerstone of physical organic chemistry, providing profound insights into the rate-determining step and the structure of the transition state of a reaction.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pharmacy180.com For C-H bonds, the replacement with a C-D bond typically leads to a significant slowing of the reaction rate, with kH/kD values often ranging from 2 to 8. pharmacy180.com If a chemical transformation involving the carbamate moiety of this compound showed a significant KIE upon deuteration of the tert-butyl group, it would strongly suggest that a C-H bond on this group is being cleaved in the rate-limiting step.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. pharmacy180.com These effects are generally smaller, with kH/kD values typically between 1 and 1.3. pharmacy180.com SKIEs can provide information about changes in hybridization or the steric environment of the labeled position in the transition state. For example, if a reaction involving the carbamate nitrogen proceeds through a transition state where the tert-butyl group experiences more steric hindrance, a small normal SKIE (kH/kD > 1) might be observed. Conversely, if the transition state involves a change in hybridization at an adjacent atom that alters the vibrational frequencies of the C-D bonds, an SKIE can also be measured.

Illustrative Research Findings on Isotope Effects in Carbamate Reactions:

While specific studies on this compound are not prevalent in publicly accessible literature, research on other carbamate-containing molecules provides a basis for understanding the potential investigations. For example, studies on the decomposition of carbamoyl phosphate have utilized carbon-13 isotope effects to elucidate the mechanism. nih.gov

Type of Isotope Effect Condition Typical kH/kD Value Mechanistic Implication
Primary Kinetic Isotope EffectC-D bond on the tert-butyl group is broken in the rate-determining step.2 - 8Direct involvement of the tert-butyl group's C-H bond in the slowest step of the reaction.
Secondary Kinetic Isotope EffectC-D bonds on the tert-butyl group are not broken but their environment changes in the rate-determining step.1 - 1.3Changes in hybridization or steric environment at or near the carbamate moiety during the transition state.
No Significant Isotope EffectThe reaction rate is unaffected by deuterium substitution on the tert-butyl group.~ 1The tert-butyl group is not involved in the rate-determining step, nor is its environment significantly altered.

Contribution to the Understanding of Chemical Reactivity and Stability of Taxane (B156437) Derivatives

The chemical stability of taxane derivatives like Docetaxel is of paramount importance for their efficacy and formulation. The tert-butylcarbamate (B1260302) side chain is a key structural feature that influences the molecule's properties. Deuterium substitution can subtly alter the physicochemical properties of a molecule, including its metabolic stability.

The C-D bond is stronger than the C-H bond, which can lead to a decreased rate of reactions that involve the cleavage of this bond. mdpi.com This is the principle behind the "deuterium switch" strategy in drug development, where deuteration at metabolically vulnerable sites can lead to a more stable compound. By studying the degradation kinetics of this compound compared to its non-deuterated counterpart under various conditions (e.g., acidic, basic, enzymatic), researchers can quantify the stabilizing effect of deuterium substitution on the carbamate moiety.

These studies contribute to a deeper understanding of the factors governing the reactivity and degradation pathways of the entire class of taxane derivatives. For instance, if deuteration of the tert-butyl group significantly enhances the stability of the molecule towards a specific degradation pathway, it indicates that this group is a site of initial attack. This knowledge can then be used to design more stable and effective taxane-based therapeutic agents.

Comparative Stability Data (Hypothetical):

Condition Half-life of Docetaxel Hydroxy tert-Butylcarbamate Half-life of this compound Inferred Contribution of Deuteration
Acidic Hydrolysis (pH 2)48 hours55 hoursMinor stabilization of the carbamate linkage.
Basic Hydrolysis (pH 10)12 hours13 hoursNegligible effect on the rate of hydrolysis.
In vitro Metabolic Assay (liver microsomes)2 hours8 hoursSignificant reduction in metabolic degradation, indicating the tert-butyl group is a primary site of metabolism.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing Docetaxel Hydroxy tert-Butylcarbamate-d6 while minimizing isotopic impurities?

  • Methodological Answer : Use factorial design (e.g., 2^k factorial experiments) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. This reduces the number of trials while identifying critical factors affecting isotopic purity. Statistical analysis of variance (ANOVA) can pinpoint interactions between variables . Couple this with high-resolution mass spectrometry (HRMS) to monitor deuterium incorporation efficiency, referencing protocols for deuterated carbamate analogs .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium placement and tert-butylcarbamate group stability. Use ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) to detect trace impurities. Cross-validate results with reference standards of non-deuterated analogs, as outlined in carbamate characterization workflows .

Advanced Research Questions

Q. How can computational quantum chemical methods predict the isotopic effects of deuterium on the pharmacokinetics of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model C-D bond vibrational frequencies and compare them to C-H bonds in the parent compound. Calculate kinetic isotope effects (KIEs) for metabolic pathways using transition-state theory. Integrate molecular dynamics (MD) simulations to assess solvent interactions and deuterium’s impact on solubility, aligning with reaction design frameworks in computational chemistry .

Q. What experimental approaches resolve contradictions in reported biological activity data for deuterated taxane derivatives like this compound?

  • Methodological Answer : Conduct side-by-side assays under standardized conditions (e.g., cell line viability, tubulin polymerization inhibition) using both deuterated and non-deuterated analogs. Apply meta-analysis techniques to identify confounding variables (e.g., batch-to-batch variability in deuterium labeling). Use Bayesian statistical models to quantify uncertainty in activity measurements, as demonstrated in microbial zoospore studies .

Q. How can reactor design principles improve the scalability of this compound synthesis while maintaining isotopic fidelity?

  • Methodological Answer : Optimize continuous-flow reactors with immobilized catalysts to enhance reaction control and reduce deuterium loss. Use computational fluid dynamics (CFD) simulations to model mass transfer and mixing efficiency, ensuring uniform deuterium distribution. Reference subclass RDF2050112 (reaction fundamentals and reactor design) for scalable engineering solutions .

Q. What methodologies validate the stability of this compound under varying storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Perform accelerated stability studies using International Council for Harmonisation (ICH) guidelines (Q1A). Monitor degradation products via UHPLC-MS and quantify deuterium retention with isotope ratio mass spectrometry (IRMS). Compare degradation kinetics to non-deuterated analogs to isolate isotopic effects, referencing storage protocols for labile carbamates .

Q. How can cross-disciplinary methodologies (e.g., chemical informatics, materials engineering) address challenges in formulating this compound for targeted delivery?

  • Methodological Answer : Apply machine learning (ML) to screen nanoparticle carriers (e.g., lipid-based or polymeric systems) for compatibility with deuterated compounds. Use powder and particle technology (subclass RDF2050107) to optimize encapsulation efficiency . Validate delivery efficacy using in vitro 3D tumor spheroid models, integrating feedback loops between experimental and computational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.